(2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-5,5-Difluorospiro[33]heptane-2-carboxylic acid is a unique chemical compound characterized by its spirocyclic structure and the presence of two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor, such as a cyclohexane derivative.
Introduction of Fluorine Atoms: The fluorine atoms are introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
(2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It is explored as a potential scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It is used in studying the effects of fluorinated compounds on biological systems, including enzyme inhibition and protein interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and subsequent catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Protein Interactions: The compound can form stable complexes with proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-5,5-Difluorospiro[3.3]heptane-2-methanol: Similar spirocyclic structure but with a hydroxyl group instead of a carboxylic acid.
(2S,4R)-5,5-Difluorospiro[3.3]heptane-2-amine: Contains an amine group instead of a carboxylic acid.
Uniqueness
(2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid is unique due to its specific combination of a spirocyclic core, fluorine atoms, and a carboxylic acid group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H10F2O2 |
---|---|
Molecular Weight |
176.16 g/mol |
IUPAC Name |
7,7-difluorospiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)2-1-7(8)3-5(4-7)6(11)12/h5H,1-4H2,(H,11,12) |
InChI Key |
BAGZIUMGXAAWCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C12CC(C2)C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.